molecular formula C10H8N2O3 B1380425 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1545047-94-6

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1380425
CAS No.: 1545047-94-6
M. Wt: 204.18 g/mol
InChI Key: KZULTKFSEHKIDZ-UHFFFAOYSA-N
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Description

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes an amino group, a keto group, and a carboxylic acid group attached to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the compound can be synthesized through a series of reactions including condensation, cyclization, and amination steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the presence of the amino group, which enhances its reactivity and potential for derivatization. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

IUPAC Name

7-amino-1-oxo-2H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-1-2-6-7(3-5)9(13)12-4-8(6)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZULTKFSEHKIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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